molecular formula C18H16BrNO4 B10875704 (2E)-3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}prop-2-enoic acid

(2E)-3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}prop-2-enoic acid

Cat. No.: B10875704
M. Wt: 390.2 g/mol
InChI Key: VRKWTPXTRNDVER-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{2-[2-(Benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid: is an organic compound that features a benzylamino group, a bromophenyl group, and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzylamino Intermediate: This step involves the reaction of benzylamine with an appropriate precursor to form the benzylamino group.

    Acrylic Acid Addition: The final step involves the addition of the acrylic acid moiety to the intermediate compound, often through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to ensure efficiency and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and materials with specific properties.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins or enzymes, influencing their activity. The bromophenyl group may participate in hydrophobic interactions, enhancing binding affinity. The acrylic acid moiety can undergo conjugation reactions, modifying the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Benzylamino)-2-oxoethyl]acrylic acid
  • 5-[3-(Benzylamino)phenyl]-4-bromo-3-(carboxymethoxy)thiophene-2-carboxylic acid

Uniqueness

3-{2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl}acrylic acid is unique due to the presence of both the bromophenyl and acrylic acid moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H16BrNO4

Molecular Weight

390.2 g/mol

IUPAC Name

(E)-3-[2-[2-(benzylamino)-2-oxoethoxy]-5-bromophenyl]prop-2-enoic acid

InChI

InChI=1S/C18H16BrNO4/c19-15-7-8-16(14(10-15)6-9-18(22)23)24-12-17(21)20-11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,21)(H,22,23)/b9-6+

InChI Key

VRKWTPXTRNDVER-RMKNXTFCSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC2=C(C=C(C=C2)Br)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.